Membrane Perturbation Efficacy: Hypelcin A vs. Trichopolyn I
In a direct comparative biophysical study, Hypelcin A exhibited a membrane-perturbing activity and binding affinity for phosphatidylcholine vesicles that was three-fold (3x) higher than that of the related peptaibol, trichopolyn I [1]. This quantitative difference establishes Hypelcin A as a more potent membrane-active agent in vitro, directly impacting experimental design for permeabilization studies.
| Evidence Dimension | Binding Affinity & Membrane-Perturbing Activity |
|---|---|
| Target Compound Data | Activity level set as baseline (1.0) |
| Comparator Or Baseline | Trichopolyn I: Activity level of ~0.33 (one-third) |
| Quantified Difference | Hypelcin A activity is 3-fold greater |
| Conditions | Leakage of calcein dye from sonicated egg yolk L-α-phosphatidylcholine vesicles |
Why This Matters
Procurement of Hypelcin A-IV over trichopolyn I is justified for assays where maximal membrane disruption is a prerequisite, as it provides a wider dynamic range and potentially lower effective concentrations.
- [1] Matsuzaki K, Shioyama T, Okamura E, Umemura J, Takenaka T, Takaishi Y, Fujita T, Miyajima K. A comparative study on interactions of alpha-aminoisobutyric acid containing antibiotic peptides, trichopolyn I and hypelcin A with phosphatidylcholine bilayers. Biochim Biophys Acta. 1991 Dec 9;1070(2):419-28. View Source
